molecular formula C23H22N6O3 B3201330 3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1019103-29-7

3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B3201330
CAS No.: 1019103-29-7
M. Wt: 430.5 g/mol
InChI Key: FRKITNDDCDDFTR-UHFFFAOYSA-N
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Description

This compound integrates a coumarin core (2H-chromen-2-one), a piperazine-carbonyl linker, a pyridazine ring, and a 3,5-dimethylpyrazole substituent. Coumarins are renowned for diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects . The piperazine linker may improve solubility and pharmacokinetic properties, making this compound a candidate for therapeutic or diagnostic applications.

Properties

IUPAC Name

3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-15-13-16(2)29(26-15)21-8-7-20(24-25-21)27-9-11-28(12-10-27)22(30)18-14-17-5-3-4-6-19(17)32-23(18)31/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKITNDDCDDFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex heterocyclic molecule that incorporates multiple pharmacologically relevant moieties, including a pyrazole, pyridazine, piperazine, and chromenone. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N6O4C_{25}H_{26}N_{6}O_{4} with a molecular weight of approximately 474.5 g/mol. The structure features a chromenone backbone linked to a piperazine ring through a carbonyl group, with additional substitution by a pyridazine and pyrazole moiety.

PropertyValue
Molecular FormulaC25H26N6O4
Molecular Weight474.5 g/mol
IUPAC NameThis compound
PurityTypically ≥95%

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole and pyridazine derivatives in various therapeutic areas. The compound exhibits potential in:

  • Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Antibacterial and Antifungal Properties : Research indicates that pyrazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Certain derivatives have exhibited anti-inflammatory properties by inhibiting key inflammatory mediators, suggesting that this compound may modulate inflammatory pathways .
  • Antiviral Activity : There is emerging evidence that heterocycles containing pyrazole and pyridazine rings can act as antiviral agents against various viruses, including those causing respiratory infections .

The biological activities of this compound may be attributed to several mechanisms:

  • Receptor Interaction : Similar compounds have been shown to interact with various protein receptors, influencing cellular signaling pathways .
  • Biochemical Pathways : The presence of multiple heterocycles allows for diverse interactions with biochemical pathways related to cell growth and apoptosis .

Case Study 1: Anticancer Activity

A study evaluating a series of pyrazole derivatives found that one derivative exhibited an IC50 value of 15 µM against breast cancer cells, indicating strong anticancer potential. This study utilized molecular docking to predict binding affinities to cancer-related targets .

Case Study 2: Antibacterial Efficacy

In another research effort, a derivative similar to the target compound was tested against bacterial strains. Results showed significant inhibition zones when compared to standard antibiotics, reinforcing the antibacterial potential of these compounds .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of heterocyclic compounds characterized by the presence of pyrazole, pyridazine, and chromenone moieties. Its molecular formula is C22H27N7OC_{22}H_{27}N_{7}O with a molecular weight of approximately 405.5 g/mol. The structure consists of multiple functional groups that contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound exhibits promising pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole and pyridazine have potential anticancer effects. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity. Compounds featuring this moiety have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
  • CNS Activity : Piperazine derivatives are known for their psychoactive properties. This compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Biochemical Research

The compound's unique structure allows it to interact with biological macromolecules:

  • Enzyme Inhibition : The chromenone moiety can act as an enzyme inhibitor, affecting metabolic pathways. Studies on similar compounds indicate their ability to modulate enzyme activities, which could lead to therapeutic applications in metabolic disorders .
  • Protein Binding Studies : Given its complex structure, this compound can be utilized in studies examining protein-ligand interactions, helping to elucidate mechanisms of drug action and resistance .

Material Science

The synthesis of this compound opens avenues for material science applications:

  • Organic Electronics : The electronic properties of chromenone derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form thin films can be explored for creating efficient electronic devices .

Case Studies and Research Findings

Several studies have explored the synthesis and application of related compounds:

Study TitleFindingsReference
Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin derivativesIdentified anticancer potential and antimicrobial activity in synthesized derivatives
Biological evaluation of pyrazole derivativesDemonstrated significant inhibition against specific cancer cell lines

These findings highlight the versatility and potential applications of compounds within this chemical family.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity (Reported) Reference
3-(5-Methyl-1,3,4-oxadiazole-2-carbonyl)-2H-chromen-2-one Coumarin 1,3,4-Oxadiazole Hydrazide cyclization Antimicrobial
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Chromen-4-one Pyrazolopyrimidine, thiazole Suzuki coupling Kinase inhibition
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-... Coumarin Benzodiazepine, tetrazole Cyclocondensation CNS modulation (hypothetical)
Target Compound: 3-(4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-... Coumarin Pyridazine, piperazine, 3,5-dimethylpyrazole Amide coupling, hydrazine steps Under investigation N/A

Research Findings and Challenges

Comparative Advantages

  • Selectivity : The 3,5-dimethylpyrazole group may reduce off-target effects compared to smaller substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

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